2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methylcyclohexyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 4-methylcyclohexylamine.
Formation of Intermediate: The 2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylcyclohexylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(4-methylcyclohexyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)ethylamine.
Substitution: Formation of 2-(2-halophenyl)-N-(4-methylcyclohexyl)acetamide.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target, leading to the desired pharmacological or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-N-(4-methylcyclohexyl)acetamide
- 2-(2-chlorophenyl)-N-(4-methylcyclohexyl)acetamide
- 2-(2-bromophenyl)-N-(4-methylcyclohexyl)acetamide
Uniqueness
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-14(10-8-12)17-16(18)11-13-5-3-4-6-15(13)19-2/h3-6,12,14H,7-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAXBCGXEKMBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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